molecular formula C13H18N2O2 B030515 Ethyl 4-(piperazin-1-yl)benzoate CAS No. 80518-57-6

Ethyl 4-(piperazin-1-yl)benzoate

Cat. No.: B030515
CAS No.: 80518-57-6
M. Wt: 234.29 g/mol
InChI Key: OQEHTFFLOHTFSB-UHFFFAOYSA-N
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Description

Ethyl 4-(piperazin-1-yl)benzoate is an organic compound with the molecular formula C13H18N2O2. It is a derivative of benzoic acid and piperazine, characterized by the presence of an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-chlorobenzoic acid with piperazine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives .

Scientific Research Applications

Ethyl 4-(piperazin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: It is utilized in the production of polymers and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(piperazin-1-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group and piperazine ring make it versatile for various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHTFFLOHTFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375604
Record name ethyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80518-57-6
Record name ethyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80518-57-6
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Synthesis routes and methods I

Procedure details

To 4-bromobenzoic acid (25 g) and ethanol (1000 mL) was added conc.sulfuric acid (20 g) drop wise. The reaction mixture was heated at 85° C. overnight. The reaction was cooled and ethanol was removed by distillation and the reaction mixture quenched with water and extracted with ethyl acetate. The extract was washed with 10% sodium bicarbonate, water, brine and then concentrated to yield the crude ester. 4-bromoethyl benzoate (10.0 g, 0.0437 mol) was taken into 250 mL of dry DMF, piperazine (37 g, 0.437 mol) was added, followed by 30 g (0.2185 mol) of dry potassium carbonate, 1.0 g of TBAI and 1.5 g of potassium iodide. The reaction mixture was heated at 135° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The extracts were washed with water, then brine and then concentrated to yield 4-Piperazin-1-yl-benzoic acid ethyl ester as an off-white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-bromoethyl benzoate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six
Name
Quantity
1 g
Type
catalyst
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 4-[4-(tert-butyloxycarbonyl)-1-piperazinyl]benzoate (240 mg, 0.718 mmol) in CH2Cl2 (5 mL) was added TFA (5 mL), and the resulting mixture was stirred for 3 hr. The mixture was concentrated in vacuo and the residue was made basic by the addition of sat. NaHCO3, followed by extraction with CHCl3 (2×100 mL). The combined extracts were dried over Na2CO3 and evaporated to give 168 mg ethyl 4-(1-piperazinyl)benzoate (100%) as a yellow oil. 1H-NMR (CDCl3) δ 1.37 (3 H, t, J=7.3 Hz), 3.03 (4 H, t, J=4.9 Hz), 3.29 (4 H, t, J=4.9 Hz), 4.33 (2 H, q, J=7.3 Hz), 6.87 (2 H, dt, J=8.8, 2.4 Hz), 7.91–7.94 (2 H, m).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred mixture of bis-(2-chloroethyl)amine hydrochloride (5.35 g, 30.00 mmol), 4-aminobenzoic acid ethyl ester (4.13 g, 25.00 mmol), and potassium carbonate (4.40 g, 32.00 mmol) in chlorobenzene (200 mL) was refluxed for 30 hours. After cooling to ambient temperature the mixture was filtered and the filtrate was concentrated in vacuo to dryness to provide 4.27 g (73% yield) of 4-piperazin-1-yl-benzoic acid ethyl ester.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of piperazine (129.2 g), ethyl-4-fluorobenzoate (84 g), and K2CO3 (103.65 g) in DMSO (200 mL) at 120° C. was stirred for 6 hours, poured into water, stirred for 30 minutes, and filtered.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
103.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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